molecular formula C7H15N B121462 4-Methylazepane CAS No. 40192-30-1

4-Methylazepane

Cat. No.: B121462
CAS No.: 40192-30-1
M. Wt: 113.2 g/mol
InChI Key: WKZHYWWKUYGHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylazepane is a seven-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azepane, with a methyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methyl-1,6-diaminohexane with a suitable dehydrating agent can yield this compound. The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylazepane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or other oxygenated derivatives, while substitution reactions can introduce various functional groups into the azepane ring .

Scientific Research Applications

4-Methylazepane has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes or receptors.

    Medicine: Research into this compound derivatives has shown potential for developing new pharmaceuticals, particularly in the area of central nervous system disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methylazepane and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the methyl group.

    Piperidine: A six-membered ring with a nitrogen atom, structurally similar but with different chemical properties.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

Uniqueness

4-Methylazepane is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with biological targets. This structural modification can enhance the compound’s properties, making it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

4-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHYWWKUYGHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598959
Record name 4-Methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40192-30-1
Record name 4-Methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylazepane
Reactant of Route 2
4-Methylazepane
Reactant of Route 3
4-Methylazepane
Reactant of Route 4
4-Methylazepane
Reactant of Route 5
4-Methylazepane
Reactant of Route 6
4-Methylazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.